3-Chloro-5-fluoropyridin-2-amine chemical properties and structure
3-Chloro-5-fluoropyridin-2-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Chloro-5-fluoropyridin-2-amine (CAS No: 1214330-79-6). This compound is a key heterocyclic building block, instrumental in the development of novel pharmaceuticals and agrochemicals.
Core Chemical Properties and Structure
3-Chloro-5-fluoropyridin-2-amine, also known as 2-Amino-3-chloro-5-fluoropyridine, is a substituted pyridine derivative. Its unique arrangement of chloro, fluoro, and amino functional groups provides multiple reactive sites for further chemical modification, making it a valuable intermediate in organic synthesis.[1]
Structural Information
The structure of 3-Chloro-5-fluoropyridin-2-amine is based on a pyridine ring, with substituents at the 2, 3, and 5 positions.
| Identifier | Data |
| IUPAC Name | 3-Chloro-5-fluoropyridin-2-amine |
| Synonyms | 2-Amino-3-chloro-5-fluoropyridine |
| CAS Number | 1214330-79-6 |
| Molecular Formula | C₅H₄ClFN₂ |
| SMILES (Predicted) | NC1=C(Cl)C=C(F)C=N1 |
| Molecular Weight | 146.55 g/mol |
Physicochemical Properties
The compound typically appears as a white to light yellow crystalline powder.[1] Below is a summary of its key physicochemical properties.
| Property | Value |
| Appearance | White to light yellow crystalline powder[1] |
| Molecular Weight | 146.55 g/mol [2] |
| Melting Point | Data not available[1] |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available[1] |
| Storage Conditions | Store at 2-8°C, protect from light[2] |
Applications in Synthesis
3-Chloro-5-fluoropyridin-2-amine serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structural features are leveraged to construct complex compounds with specific therapeutic or pesticidal activities.
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Pharmaceutical Development : It is a key starting material for synthesizing various pharmaceuticals, including potent inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and agents for treating inflammatory diseases.[3]
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Agrochemicals : In the agrochemical sector, this compound is utilized in the formulation of modern herbicides and pesticides, contributing to the development of effective and selective crop protection solutions.[1]
The following diagram illustrates the role of 3-Chloro-5-fluoropyridin-2-amine as a versatile chemical intermediate.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3-Chloro-5-fluoropyridin-2-amine are provided below.
Synthesis Pathway
The most direct synthesis route to 3-Chloro-5-fluoropyridin-2-amine involves the regioselective chlorination of 2-amino-5-fluoropyridine. The precursor, 2-amino-5-fluoropyridine, can itself be synthesized from 2-aminopyridine through a multi-step process.[4]
The overall synthesis workflow is depicted below.
Detailed Methodology: Synthesis
Objective: To synthesize 3-Chloro-5-fluoropyridin-2-amine from 2-amino-5-fluoropyridine.
Materials:
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2-amino-5-fluoropyridine (starting material)
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N-chlorosuccinimide (NCS) or Chlorine gas (chlorinating agent)
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Acetic acid or a suitable chlorinated solvent (e.g., Dichloromethane, Chloroform)
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Extraction solvents (e.g., Ethyl acetate)
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Drying agent (e.g., Anhydrous sodium sulfate)
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Standard laboratory glassware and equipment
Procedure (Adapted from analogous pyridylamine chlorinations):
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Dissolution: Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid or a chlorinated solvent in a reaction flask.
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Chlorination: At a controlled temperature (e.g., 0-10 °C), add the chlorinating agent (NCS or chlorine gas) portion-wise to the solution while stirring. The reaction is typically exothermic and requires careful temperature management.
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Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction mixture (e.g., with a sodium thiosulfate solution if NCS is used).
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Extraction: Isolate the product by extraction. For example, if acetic acid is the solvent, neutralize the mixture and extract with a solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure 3-Chloro-5-fluoropyridin-2-amine.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify 3-Chloro-5-fluoropyridin-2-amine using a representative Reverse-Phase HPLC method.
Instrumentation & Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Alternatively, for isomer separation, mixed-mode columns can be effective.[5]
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Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of Acetonitrile and water (containing an acidic modifier like 0.1% formic or phosphoric acid to ensure good peak shape for the basic amine).[6]
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25-30 °C.
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Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm).[5]
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Injection Volume: 10-20 µL.
Methodology:
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Standard Preparation: Prepare a stock solution of a reference standard of 3-Chloro-5-fluoropyridin-2-amine in the mobile phase or a suitable solvent like methanol. Create a series of dilutions to generate a calibration curve.
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
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System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
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Analysis: Inject the standard solutions followed by the sample solutions.
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Quantification: Identify the peak corresponding to 3-Chloro-5-fluoropyridin-2-amine by its retention time. Calculate the purity or concentration based on the peak area relative to the calibration curve.
References
- 1. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]
- 2. 1214330-79-6 | 3-Chloro-5-fluoropyridin-2-amine - Moldb [moldb.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]

